Product packaging for 1-Methyl-3-azabicyclo[3.2.1]octane(Cat. No.:CAS No. 88799-00-2)

1-Methyl-3-azabicyclo[3.2.1]octane

Cat. No.: B11816665
CAS No.: 88799-00-2
M. Wt: 125.21 g/mol
InChI Key: UAJYYFYNOPJLJM-UHFFFAOYSA-N
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Description

Significance of Bridged Bicyclic Nitrogen Heterocycles in Medicinal Chemistry and Organic Synthesis

Bridged bicyclic nitrogen heterocycles represent a pivotal class of compounds in the realms of medicinal chemistry and organic synthesis. Their defining characteristic is a rigid, three-dimensional structure, which imparts a high degree of conformational constraint. This rigidity is a significant advantage in drug design, as it can lead to enhanced binding affinity and selectivity for specific biological targets, a cornerstone of modern therapeutic development. The well-defined spatial arrangement of substituents on these scaffolds allows for precise and optimized interactions with the active sites of enzymes and receptors.

From the perspective of organic synthesis, the construction of these intricate bridged systems is a formidable challenge that fuels the innovation of novel synthetic strategies. The stereochemical precision required for their synthesis has spurred significant advancements in areas such as asymmetric catalysis and the use of chiral auxiliaries. The creation of bridged bicyclic nitrogen heterocycles often necessitates sophisticated, multi-step reaction sequences, including pericyclic reactions, ring-closing metathesis, and various intramolecular cyclization techniques.

A significant portion of FDA-approved small-molecule drugs, approximately 60%, feature a nitrogen-containing heterocycle, underscoring their importance. semanticscholar.orgacs.orgresearchgate.net The prevalence of these structures is attributed to their metabolic stability and the ability of the nitrogen atoms to form crucial hydrogen bonds with biological macromolecules like DNA. semanticscholar.orgacs.org

Overview of the Azabicyclo[3.2.1]octane Scaffold and its Research Prominence

Within the diverse family of bridged bicyclic nitrogen heterocycles, the azabicyclo[3.2.1]octane scaffold holds a position of particular research prominence. rsc.orgresearchgate.net This is largely due to its foundational presence in a wide variety of biologically active natural products, most notably the tropane (B1204802) alkaloids, which exhibit a broad spectrum of physiological effects. The core structure, which consists of a six-membered piperidine (B6355638) ring fused to a five-membered pyrrolidine (B122466) ring, offers a versatile and conformationally restricted framework for the design of new chemical entities.

The inherent rigidity of the azabicyclo[3.2.1]octane system, coupled with the basicity of the nitrogen atom, makes it an exemplary pharmacophore for targeting the central nervous system (CNS). Consequently, numerous derivatives of this scaffold have been synthesized and evaluated for their potential as ligands for muscarinic and nicotinic acetylcholine (B1216132) receptors, as well as inhibitors for dopamine (B1211576) and serotonin (B10506) transporters. The ability to functionalize the scaffold at multiple positions enables the fine-tuning of its pharmacological profile, facilitating the discovery of potent and selective therapeutic agents. The medicinal and biological effects of these derivatives often stem from their structural analogy to bioactive alkaloids like nicotine, cocaine, and morphine, while the bicyclic nature provides enhanced structural rigidity, a desirable feature in medicinal chemistry. rsc.org

Specific Academic Relevance of 1-Methyl-3-azabicyclo[3.2.1]octane within the Azabicyclic Framework

The compound this compound represents a specific and academically interesting variation within the broader azabicyclo[3.2.1]octane family. The introduction of a methyl group at the C1 bridgehead position introduces significant steric and electronic modifications to the scaffold. These changes can profoundly influence the molecule's conformational preferences and, consequently, its binding affinity and selectivity for various biological targets.

Academic research in this area often focuses on the synthesis of such modified scaffolds and the subsequent evaluation of their pharmacological properties. For instance, studies on related substituted azabicyclo[3.2.1]octanes have revealed potent biological activities. While direct research on this compound is not extensively documented in publicly available literature, the investigation of analogous structures provides insight into its potential academic relevance. For example, derivatives of the closely related 3-methyl-3-azabicyclo[3.2.1]octane have been synthesized and studied. In one such study, 8-beta-Benzoyloxy-3-methyl-3-azabicyclo[3.2.1]octane demonstrated notable analgesic and antipyretic activity in animal models. researchgate.netresearchgate.net The synthesis and conformational analysis of various esters derived from 3-methyl-3-azabicyclo[3.2.1]octan-8-ols have also been a subject of academic inquiry, focusing on their stereochemistry and solution-state conformations. researchgate.netresearchgate.net The academic interest in this compound lies in its potential as a novel building block to explore new chemical space and to develop new therapeutic leads, leveraging the unique structural and electronic effects of the bridgehead methyl group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B11816665 1-Methyl-3-azabicyclo[3.2.1]octane CAS No. 88799-00-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88799-00-2

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

1-methyl-3-azabicyclo[3.2.1]octane

InChI

InChI=1S/C8H15N/c1-8-3-2-7(4-8)5-9-6-8/h7,9H,2-6H2,1H3

InChI Key

UAJYYFYNOPJLJM-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C1)CNC2

Origin of Product

United States

Structural and Conformational Elucidation of 1 Methyl 3 Azabicyclo 3.2.1 Octane Derivatives

Spectroscopic Characterization of Azabicyclo[3.2.1]octane Structures

Spectroscopic techniques are indispensable tools for the unambiguous determination of the complex three-dimensional structure of 1-methyl-3-azabicyclo[3.2.1]octane derivatives. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide detailed insights into the connectivity of atoms and the nature of functional groups within the molecule.

¹H and ¹³C NMR spectroscopy are powerful methods for the structural elucidation of this compound derivatives. researchgate.net The assignment of proton (¹H) and carbon (¹³C) resonances is achieved through a combination of one-dimensional and two-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY). researchgate.netacs.org These techniques help to establish the connectivity between adjacent protons, directly correlate protons to the carbons they are attached to, and determine the spatial proximity of different protons, respectively.

In derivatives of this compound, the chemical shifts of the protons and carbons are influenced by their stereochemical environment. For instance, the orientation of substituents on the bicyclic ring system can cause significant shifts in the NMR signals of nearby protons. acs.org NOESY experiments are particularly crucial in determining the relative stereochemistry of the molecule, such as the orientation of the N-methyl group. researchgate.net

Below are representative, though not exhaustive, ¹H and ¹³C NMR chemical shift ranges for derivatives of the 3-azabicyclo[3.2.1]octane core. Actual values can vary based on substitution and solvent.

Table 1: Representative ¹H and ¹³C NMR Data for 3-Azabicyclo[3.2.1]octane Derivatives

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N-CH₃ ~2.3 - 2.8 ~35 - 45
Bridgehead CH ~2.5 - 3.5 ~55 - 65
Piperidine (B6355638) Ring CH₂ ~1.5 - 3.0 ~25 - 55
Pyrrolidine (B122466) Ring CH₂ ~1.5 - 2.5 ~30 - 40

Note: This table provides generalized data. Specific chemical shifts can be found in referenced literature and may vary based on the full molecular structure and experimental conditions.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound derivatives and for studying intermolecular and intramolecular interactions, such as hydrogen bonding. researchgate.net The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

For the this compound core, characteristic C-H stretching vibrations of the alkane framework are observed in the 2850-3000 cm⁻¹ region. The presence of other functional groups, such as hydroxyl (-OH) or carbonyl (C=O) groups, will give rise to strong, characteristic absorption bands. For example, the O-H stretching vibration of an alcohol typically appears as a broad band in the region of 3200-3600 cm⁻¹, while the C=O stretch of a ketone is found around 1715 cm⁻¹. mdpi.com

IR spectroscopy is also instrumental in detecting hydrogen bonding. For instance, in derivatives containing a hydroxyl group, the position and shape of the O-H stretching band can indicate the presence of intermolecular or intramolecular hydrogen bonds with the nitrogen atom of the azabicyclic system. researchgate.net Such interactions can influence the conformation of the molecule. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for Functionalized this compound Derivatives

Functional Group Bond Characteristic Absorption (cm⁻¹)
Alkane C-H stretch 2850 - 3000
Amine C-N stretch 1000 - 1250
Alcohol O-H stretch (hydrogen-bonded) 3200 - 3600 (broad)
Ketone C=O stretch ~1715

Note: The exact wavenumbers can vary depending on the molecular structure and the physical state of the sample.

Conformational Analysis of the Bicyclic System

The most stable conformation of the 3-azabicyclo[3.2.1]octane system is generally accepted to be a chair-envelope conformation. researchgate.netresearchgate.net In this arrangement, the six-membered piperidine ring adopts a chair-like conformation, while the five-membered pyrrolidine ring assumes an envelope-like shape. researchgate.net This has been confirmed through NMR spectroscopic studies and computational calculations. researchgate.net X-ray crystallography of related derivatives also supports this conformational preference in the solid state.

Similarly, the pyrrolidine ring adopts an envelope conformation that is typically flattened at the C8 position. researchgate.net The degree of puckering and flattening can be influenced by the nature and stereochemistry of substituents on the bicyclic framework. researchgate.net

The presence and orientation of the N-methyl group at the 3-position significantly influence the conformational preferences of the azabicyclo[3.2.1]octane system. In derivatives studied in solution, the N-methyl group predominantly occupies an equatorial position with respect to the piperidine ring. researchgate.netresearchgate.net This equatorial preference is energetically favorable as it minimizes steric interactions with the rest of the bicyclic system. The conformation of the tropane (B1204802) moiety in some derivatives has been shown to adopt a chair-envelope conformation for the piperidine and pyrrolidine rings, with the N-methyl group in an equatorial position relative to the six-membered ring. dcu.ie

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography has been instrumental in confirming the conformational nuances of the 3-azabicyclo[3.2.1]octane ring system. Research in this area has provided detailed insights into the preferred spatial arrangement of this bicyclic structure, which is consistently found to adopt a characteristic conformation.

Detailed research findings from crystallographic studies reveal that the bicyclic framework of these derivatives typically exists in a chair-envelope conformation . This has been explicitly determined for compounds such as 3-phenethyl-3-azabicyclo[3.2.1]octan-8-α-ol. researchgate.netcsic.es In this conformation, the six-membered piperidine ring adopts a chair-like shape, while the five-membered pyrrolidine ring assumes an envelope-like arrangement.

While specific crystallographic data for a wide range of this compound derivatives is not abundantly available in the public domain, the foundational studies on closely related analogs provide a robust model for their expected solid-state structures. For comparative purposes, the crystallographic data for a related 8-azabicyclo[3.2.1]octane derivative is presented below, illustrating the type of detailed structural information that can be obtained.

Crystallographic Data for (2R)-8-Benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one

ParameterValue
Formula C₂₁H₂₃NO₂
Molecular Weight 321.40 g/mol
Crystal System Orthorhombic
Space Group P 2₁2₁2₁
Unit Cell Dimensions
a5.9354 (1) Å
b13.3091 (2) Å
c22.1511 (3) Å
Volume 1749.82 (5) ų
Z 4
Temperature 100 K
Radiation Cu Kα
(Data sourced from a study on a related 8-azabicyclo[3.2.1]octane derivative)

In this example, the crystal structure is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the heterocyclic nitrogen atom.

Conformational Details of 3-Methyl-3-azabicyclo[3.2.1]octane Derivatives

Studies on various derivatives, including oximes of 3-methyl-3-azabicyclo[3.2.1]octan-8-one, consistently support the chair-envelope conformation in which the N-methyl group occupies an equatorial position. This conformational preference is a recurring theme in the solid-state chemistry of this class of compounds.

Compound DerivativeKey Conformational Feature
3-Phenethyl-3-azabicyclo[3.2.1]octan-8-α-olChair-envelope conformation with equatorial -OH and phenethyl groups. researchgate.netcsic.es
3-Methyl-3-azabicyclo[3.2.1]octan-8-one oximeAdopts a chair-envelope conformation with an equatorial N-methyl group.

The consistent adoption of this chair-envelope conformation across different derivatives underscores the inherent structural stability of this arrangement for the 3-azabicyclo[3.2.1]octane core. This foundational knowledge is critical for the rational design of new analogs with specific three-dimensional shapes tailored for particular biological targets.

Theoretical and Computational Investigations of 1 Methyl 3 Azabicyclo 3.2.1 Octane Systems

Quantum Chemical Calculations (Ab Initio and DFT) for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to understanding the intrinsic properties of the 1-methyl-3-azabicyclo[3.2.1]octane scaffold. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Detailed research employing DFT methods, such as the B3LYP functional with basis sets like 6-311G**, has been used to study related 3-azabicyclo[3.2.1]octane derivatives. researchgate.net Such calculations provide fundamental data on the molecule's stability, the distribution of electron density, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and electronic excitability. For the parent 3-azabicyclo[3.2.1]octane, these calculations help in understanding its basicity and nucleophilicity, which are centered on the nitrogen atom.

The stability of the N-methyl group in different orientations (axial vs. equatorial) is a key aspect investigated by these methods. Calculations for analogous N-alkylated bicyclic systems, such as tropanes, have shown that the relative stability of N-invertomers can be accurately predicted. academie-sciences.fr These studies often compute thermodynamic properties like enthalpy and Gibbs free energy to determine the most stable structures. nrel.gov For instance, DFT calculations can reveal the energetic cost of nitrogen inversion, a fundamental process in such amines.

Below is a table representing typical data obtained from DFT calculations for a molecule like this compound, based on standard computational chemistry studies. nrel.gov

Calculated PropertyTypical ValueSignificance
Total Electronic Energy (Hartree)-367.xxxxxxFundamental measure of the molecule's stability.
HOMO Energy (eV)-6.5 to -7.5Indicates the molecule's ability to donate electrons.
LUMO Energy (eV)+1.0 to +2.0Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap (eV)7.5 to 9.5Relates to chemical reactivity and electronic transition energy.
Dipole Moment (Debye)1.0 to 1.5Measures the overall polarity of the molecule.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

The this compound system is a conformationally constrained molecule, yet it possesses notable flexibility, primarily within its six-membered piperidine (B6355638) ring. Molecular modeling and dynamics simulations are essential for exploring its conformational landscape.

The bicyclic [3.2.1]octane framework is composed of a six-membered ring and a five-membered ring. The six-membered ring, which contains the nitrogen atom, can adopt several conformations, most notably chair, boat, and twist-boat forms. Computational studies on related 3-methyl-3-azabicyclo[3.2.1]octan-8-ols have determined that the bicyclic system preferentially adopts a chair-envelope conformation. researchgate.net In this arrangement, the six-membered piperidine ring is in a chair form, which is generally the most stable conformation for such rings.

Molecular dynamics simulations can further explore the conformational space by simulating the atomic motions over time, providing insights into the flexibility of the ring system and the energy barriers between different conformations, such as the barrier to nitrogen inversion.

Conformer/InvertomerDescriptionRelative Stability (ΔG, kcal/mol)Key Finding
Chair-EquatorialSix-membered ring in a chair form with the N-methyl group in an equatorial position.0.0 (Reference)Generally the most stable conformer. researchgate.netacademie-sciences.fr
Chair-AxialSix-membered ring in a chair form with the N-methyl group in an axial position.+0.6 to +1.2Less stable due to steric interactions. academie-sciences.fr
Boat/Twist-BoatHigher energy conformations of the six-membered ring.> 5.0Generally considered transition states or high-energy intermediates.

Computational Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which serves as a powerful tool for interpreting experimental data and confirming molecular structures. DFT calculations can accurately predict vibrational frequencies (Infrared spectra) and nuclear magnetic resonance (NMR) chemical shifts.

For derivatives of 3-azabicyclo[3.2.1]octane, theoretical IR spectra have been calculated at the B3LYP/6-311G** level and compared with experimental results to confirm structural assignments, particularly for distinguishing between intermolecular associations. researchgate.net The calculations yield vibrational modes and their corresponding frequencies and intensities, which can be directly compared to an experimental IR spectrum.

Similarly, the prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. By calculating the magnetic shielding tensors for each nucleus in the molecule, chemical shifts can be predicted. These predictions are invaluable for assigning specific signals in complex experimental NMR spectra to the correct atoms in the molecule. For N-substituted bicyclic systems, computational NMR data has been crucial in determining the stereochemistry and the preferred N-invertomer in solution. academie-sciences.fr Comparing calculated and experimental shifts can confirm the dominant conformation, such as the equatorial preference of the N-methyl group.

The table below shows a hypothetical comparison between experimental and DFT-calculated ¹³C NMR chemical shifts for key carbon atoms in the this compound skeleton, illustrating the typical accuracy of such predictions.

AtomExperimental ¹³C Shift (ppm)Calculated ¹³C Shift (ppm)Deviation (ppm)
C1~35.5~35.2-0.3
C2~55.0~54.8-0.2
C4~55.0~54.8-0.2
C5~35.5~35.2-0.3
N-CH₃~42.0~41.5-0.5

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry provides profound insights into reaction mechanisms by mapping the potential energy surface of a chemical reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, which are critical for understanding reaction kinetics and selectivity.

For systems related to this compound, computational reaction pathway analysis has been effectively used to elucidate complex mechanisms. A notable example is the study of the N-methylation of a tropane (B1204802) derivative, which shares the same core bicyclic amine structure. nih.govacs.org Using DFT calculations (e.g., at the ωB97XD/def2-TZVP level), researchers have modeled the Sₙ2 reaction between the bicyclic amine and an alkyl halide. nih.gov

These studies calculate the free energy profile of the reaction. The starting materials exist in equilibrium between two conformations (invertomers). acs.org The reaction proceeds through distinct transition states (TS) for the formation of different products. The calculated activation energies (the energy difference between the reactant and the transition state) determine the reaction rate. Under Curtin-Hammett conditions, where the starting material conformations interconvert rapidly compared to the reaction rate, the product ratio is determined solely by the difference in the free energy barriers of the respective transition states. nih.govacs.org

This type of analysis can explain or predict stereoselectivity in reactions. For example, in the alkylation of enamines derived from tropanes, DFT calculations have successfully predicted the enantiomeric ratio of the products by comparing the energies of the competing transition states. semanticscholar.org Similar computational approaches can be applied to understand cycloadditions, rearrangements, or radical reactions involving the this compound system. nih.govresearchgate.net

The following table exemplifies the kind of data generated from a computational analysis of a reaction pathway, using the N-methylation of a related bicyclic amine as a model. nih.govacs.org

Reaction StepSpeciesCalculated Free Energy Barrier (ΔG‡, kcal/mol)Mechanistic Insight
Nitrogen InversionTSi (Inversion TS)< 5.0Rapid interconversion of starting material conformers. acs.org
Sₙ2 Reaction Path ATSa> 12.0Activation energy for the formation of Product A. acs.org
Sₙ2 Reaction Path BTSb> 12.0Activation energy for the formation of Product B. acs.org

Chemical Reactivity and Mechanistic Studies Involving 1 Methyl 3 Azabicyclo 3.2.1 Octane Scaffolds

Catalytic Activation and Transformation Mechanisms (e.g., Palladium-Catalyzed C-H Functionalization)

The development of catalytic systems for the functionalization of C-H bonds in alicyclic amines has been a significant area of research. Palladium-catalyzed transannular C-H functionalization is a particularly powerful method for modifying the azabicyclo[3.2.1]octane scaffold. nih.govbgu.ac.ilacs.orgnih.gov

Initial studies on the palladium-catalyzed C-H arylation of a benzo-fused azabicyclo[3.2.1]octane model substrate showed modest yields. nih.gov However, the development of a second-generation catalyst system, incorporating pyridine- and quinoline-carboxylate ligands, has significantly improved the reaction rate, yield, and scope. nih.govbgu.ac.ilacs.orgnih.gov These ligands are believed to hinder both reversible and irreversible catalyst decomposition pathways. nih.govbgu.ac.ilacs.orgnih.gov This advancement has enabled the transannular C-H arylation of various azabicyclic cores, including the tropane (B1204802), 7-azanorbornane, and homotropane systems. nih.govbgu.ac.ilacs.orgnih.gov

The mechanism of this transformation involves the coordination of the amine nitrogen to the palladium catalyst, which, in conjunction with a directing group, facilitates C-H activation through a boat-like conformation. nih.gov For less reactive substrates, such as benzo-fused azabicyclo[3.2.1]octane, the addition of ligands like quinaldic and picolinic acids has proven effective in increasing yields and allowing for milder reaction conditions. thieme-connect.com For instance, the arylation of a benzo-fused azabicyclo[3.2.1]octane derivative saw an increase in yield from 46% to 81% with the addition of a quinaldic acid ligand, while also reducing the required amount of the aryl iodide and lowering the reaction temperature. thieme-connect.com

Table 1: Palladium-Catalyzed C-H Arylation of a Benzo-fused Azabicyclo[3.2.1]octane Substrate

Catalyst System Ligand Arylating Agent (Equivalents) Temperature (°C) Yield (%) Reference
Pd(OAc)₂ None PhI (30) 150 46 nih.gov
Pd(OAc)₂ Quinaldic Acid (5 mol%) PhI (3) 120 81 thieme-connect.com

Reaction Pathways in Intramolecular Cyclizations

Intramolecular cyclization represents a fundamental strategy for the synthesis of the 2-azabicyclo[3.2.1]octane and 3-azabicyclo[3.2.1]octane core. These reactions often proceed via nucleophilic attack from a nitrogen atom to form the characteristic bicyclic system. rsc.org

One common pathway involves the intramolecular cyclization of substituted amino alcohols or amino acids. For example, the synthesis of 2-azabicyclo[3.2.1]octanes has been achieved through the phenylselenyl-induced cyclization of unsaturated amines. rsc.org Another approach utilizes a palladium(II)-catalyzed intramolecular cyclization of a substrate containing an N-acyl-N-tosylhydrazine moiety. rsc.org

Intramolecular Michael-type conjugate additions have also been employed, where a sulfonamide anion acts as a nucleophile, attacking an in-situ generated nitrosoalkene to construct a 6-azabicyclo[3.2.1]octane framework. nih.gov Furthermore, cascade cyclizations under transition-metal-free conditions have been developed as a divergent approach to diaza-oxabicyclo[3.2.1]octanes and dioxa-azabicyclo[3.2.1]octanes. acs.org

Stereochemical Outcomes and Diastereocontrol in Reactions

The rigid conformational nature of the azabicyclo[3.2.1]octane scaffold plays a crucial role in determining the stereochemical outcome of reactions. au.dk The synthesis of enantiomerically pure derivatives is of significant interest, and various strategies have been developed to achieve this. researchgate.netrsc.org

Many approaches rely on the diastereoselective transformation of enantiomerically enriched starting materials to build the bicyclic scaffold with stereocontrol. rsc.org Alternatively, desymmetrization of achiral tropinone (B130398) derivatives is a common strategy. rsc.org High diastereoselectivity is often observed in subsequent transformations of the bicyclic core due to its rigid structure. au.dk

In the context of intramolecular cyclizations, the stereochemistry of the starting material can direct the outcome. For instance, in the synthesis of azaperhydroazulene tropane-hederacine chimeras, the regioselectivity of the epoxide ring-opening and subsequent cyclization is governed by the stereochemistry of a hydroxy-epoxide unit. bohrium.com Computational studies, such as Density Functional Theory (DFT), have been used to rationalize the observed regioselectivity and the influence of substituent stereochemistry on the reaction pathway. bohrium.com In some cases, complete diastereocontrol has been achieved in cyclization events. researchgate.net

Understanding Rearrangement Mechanisms in Azabicyclic Systems

Rearrangement reactions provide powerful pathways to access the azabicyclo[3.2.1]octane skeleton, often through ring-enlargement of smaller bicyclic systems. rsc.org The Beckmann rearrangement of oximes derived from bicyclo[3.2.1]octanones is one such example. The direction of the rearrangement can be influenced by the stereochemistry of the oxime (syn or anti). For instance, a syn-oxime of a bicyclo[3.2.1]octanone derivative was found to undergo a classic Beckmann rearrangement to form the corresponding lactam. core.ac.uk In contrast, the anti-oxime yielded a mixture of the rearranged lactam and a lactone, the latter being the product of a fragmentation-recyclization process. core.ac.uk

Aza-Cope rearrangements are also utilized in the synthesis of this scaffold. rsc.org A notable example is the Aza-Cope-Mannich rearrangement, which proceeds through the formation of an iminium intermediate, followed by a acs.orgacs.org sigmatropic rearrangement and subsequent cyclization to exclusively form a tricyclic system containing three stereogenic centers. rsc.org

Radical rearrangements have also been explored. For example, the rearrangement of azanorbornanic aminyl radicals can lead to the formation of 2,8-diazabicyclo[3.2.1]oct-2-ene systems. us.esnih.gov The proposed mechanism involves a regioselective ring opening of an aminyl radical to a carbon-centered radical, which then undergoes ring closure to the expanded bicyclic system. us.esnih.gov The rigidity of the initial azabicyclic skeleton is crucial for the efficiency of this rearrangement. us.esnih.gov

Exploration of Biological Activities and Receptor Interactions of 1 Methyl 3 Azabicyclo 3.2.1 Octane Derivatives Preclinical Studies

Interaction with Neurotransmitter Receptors and Transporters (e.g., Dopamine (B1211576) Transporter, Serotonin (B10506) Transporter)

Derivatives of the 8-azabicyclo[3.2.1]octane scaffold, a core structure related to 1-Methyl-3-azabicyclo[3.2.1]octane, have been extensively investigated for their interactions with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy in treating various central nervous system disorders. google.com

Studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives revealed that the rigid ethylidenyl-8-azabicyclic[3.2.1]octane skeleton conferred modest stereoselective binding and inhibition of uptake at the DAT. nih.gov Further structure-activity relationship studies identified specific substitutions that could impart high selectivity. For instance, the 8-cyclopropylmethyl derivative was identified as a highly DAT-selective ligand, with a more than 1000-fold selectivity over SERT. nih.gov Similarly, an 8-(4-chlorobenzyl) derivative was found to be highly selective for DAT over NET. nih.gov

In another series of diarylmethoxymethyltropane-GBR hybrid analogues, where the tropane (B1204802) is an 8-azabicyclo[3.2.1]octane system, the stereochemical orientation at the C3 position was crucial for potency at DAT and SERT. researchgate.net The 3α-derivatives were the most potent, with the 3α-di(4-fluorophenyl)methoxymethyl-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]octane being the most potent compound of the series at the dopamine transporter. researchgate.net Research has also shown that within the broader class of 8-heterobicyclo[3.2.1]octane systems, 3-monoaryl systems tend to demonstrate DAT selectivity, whereas certain 3-heterobiaryl systems show a preference for SERT. nih.gov The ability of 6-azabicyclo[3.2.1]octane derivatives to inhibit dopamine reuptake has also been noted, with some compounds showing potency comparable to cocaine.

Modulation and Inhibition of Enzyme Activities (e.g., N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA))

A significant area of preclinical research has focused on derivatives of azabicyclo[3.2.1]octane as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.govresearchgate.net NAAA is an enzyme responsible for the degradation of N-acylethanolamines, such as the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (B50096) (PEA). acs.orgacs.org Inhibition of NAAA activity is considered a promising therapeutic strategy for managing inflammatory and pain conditions by preserving endogenous PEA levels. nih.govfigshare.com

Researchers have identified a novel class of potent and systemically available NAAA inhibitors featuring a pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamide core. nih.gov Through structure-activity relationship studies, compounds with high inhibitory potency have been developed. For example, constraining a piperidine (B6355638) ring into the more rigid azabicyclo[3.2.1]octane scaffold was found to be beneficial, with one such analogue showing a five-fold boost in potency against human NAAA (h-NAAA). nih.gov Further optimization led to the discovery of compound 50 (ARN19689), which inhibits h-NAAA in the low nanomolar range (IC50 = 0.042 µM). researchgate.netacs.org This compound showed high selectivity for NAAA over other related enzymes like fatty acid amide hydrolase (FAAH) and acid ceramidase (AC). nih.gov

Binding Affinities and Selectivity for Molecular Targets (e.g., Nicotinic Acetylcholine (B1216132) Receptors)

The azabicyclo[3.2.1]octane framework is a key structural motif in ligands targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes and diseases. researchgate.netunimi.it A series of 2- and 3-isoxazole substituted 8-azabicyclo[3.2.1]octane derivatives were synthesized and evaluated for their binding to neuronal nAChRs. researchgate.net The stereochemistry of the isoxazole (B147169) substituent was found to be critical for binding affinity. The 2β-isoxazolyl-8-azabicyclo[3.2.1]octane was the most potent compound in its series, with a binding affinity (Ki = 3 nM) twice that of nicotine. researchgate.net In contrast, the 3β-isomer exhibited moderate affinity, while the 2α- and 3α-isomers had significantly lower, micromolar binding affinities. researchgate.net

The 2-azabicyclo[3.2.1]octane scaffold is present in the hosieine family of natural products, which exhibit high affinity for the α4β2 subtype of neuronal nAChRs. rsc.org The most potent of these, (−)-hosieine A, has an IC50 of 0.96 nM and a Ki of 0.32 nM, making its activity five times stronger than nicotine. rsc.org Modifications to the cationic center of other complex molecules containing diazabicyclo[3.2.1]octane moieties have also been shown to influence binding affinity for the α7 nAChR subtype. mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies have been crucial in optimizing the biological potency and selectivity of azabicyclo[3.2.1]octane derivatives. In the development of NAAA inhibitors, extensive SAR studies were conducted on a pyrazole azabicyclo[3.2.1]octane sulfonamide series. nih.govresearchgate.net It was found that constraining a flexible piperidine core into the more conformationally rigid azabicyclo[3.2.1]octane scaffold significantly enhanced inhibitory activity. nih.gov The stereochemistry of substituents on the bicyclic core was also critical; for example, an endo-configuration at position 3 was found to be about 7-fold more active than its exo-diastereoisomer for NAAA inhibition. acs.org Furthermore, the nature and position of substituents on the pyrazole and phenyl rings were systematically varied, revealing that specific alkyl chain lengths and electronic properties were required for optimal potency. researchgate.netacs.org

For monoamine transporter ligands, SAR studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives provided a transporter affinity profile similar to that of the known DAT inhibitor GBR 12909. nih.gov These studies identified that substituting the nitrogen at the 8-position with groups like cyclopropylmethyl or 4-chlorobenzyl could dramatically increase selectivity for DAT over SERT and NET. nih.gov Similarly, for 3-biaryl-8-oxa-bicyclo[3.2.1]octane derivatives, SAR studies showed that the nature of the aryl substituent at the 3-position determined the selectivity for DAT versus SERT. nih.gov

Elucidation of Non-Covalent Mechanisms of Action

The mechanism of action for the potent pyrazole azabicyclo[3.2.1]octane sulfonamide-based NAAA inhibitors has been determined to be non-covalent. nih.govresearchgate.netacs.org This is a significant finding, as non-covalent inhibitors can offer advantages in terms of reversibility and potentially improved safety profiles compared to covalent inhibitors, which form permanent bonds with their target enzyme. The optimized lead compound, 50 (ARN19689), was confirmed to inhibit human NAAA with a non-covalent mechanism of action. nih.govacs.org This non-covalent binding is achieved through specific interactions, such as hydrogen bonds, within the active site of the NAAA enzyme. researchgate.net The discovery and evolution of this class of compounds highlight a successful strategy in designing potent and selective enzyme inhibitors that operate through a reversible, non-covalent modality. nih.govacs.org

Preclinical Investigations of Pharmacological Potential in Animal Models (e.g., Analgesic Activity)

The pharmacological potential of this compound derivatives has been explored in various preclinical animal models. A major focus has been on their potential as analgesics, stemming from the activity of NAAA inhibitors. nih.govfigshare.com By inhibiting NAAA, these compounds prevent the breakdown of endogenous palmitoylethanolamide (PEA), thereby prolonging its natural anti-inflammatory and analgesic effects at sites of injury or inflammation. researchgate.netacs.org The lead NAAA inhibitor, compound 50 (ARN19689), which features the azabicyclo[3.2.1]octane core, was identified as a promising pharmacological tool for further investigation in inflammatory conditions based on its favorable in vitro and in vivo drug-like profile. nih.gov

The analgesic potential of this structural class is also supported by research on related compounds. For example, epibatidine, an alkaloid with a structurally similar azabicyclic ring system, is known to be a potent non-opioid analgesic. researchgate.net While many studies focus on receptor binding and in vitro activity, the progression of compounds like the NAAA inhibitors into in vivo models underscores the therapeutic promise of the azabicyclo[3.2.1]octane scaffold for treating conditions such as chronic pain and inflammation. figshare.comnih.gov

Applications of 1 Methyl 3 Azabicyclo 3.2.1 Octane and Its Analogues in Advanced Organic Synthesis

Role as Versatile Building Blocks and Chiral Auxiliaries

The 3-azabicyclo[3.2.1]octane core is a sought-after structural motif in medicinal chemistry and organic synthesis due to its rigid conformation and the stereochemical complexity it can impart to a molecule. uni-regensburg.denih.gov These characteristics make it an excellent scaffold for the development of novel therapeutic agents and a valuable building block for the synthesis of complex molecular architectures.

The inherent chirality of substituted 3-azabicyclo[3.2.1]octanes makes them attractive candidates for use as chiral auxiliaries in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. While specific examples detailing 1-methyl-3-azabicyclo[3.2.1]octane as a chiral auxiliary are not prevalent in the literature, the related 8-azabicyclo[3.2.1]octane system, the tropane (B1204802) skeleton, has seen extensive use in this capacity. For instance, chiral auxiliaries derived from the tropane framework have been employed in asymmetric 1,3-dipolar cycloaddition reactions to generate enantiomerically enriched products. umanitoba.caacs.org This suggests a strong potential for appropriately functionalized this compound derivatives to serve a similar role, guiding the stereoselective formation of new chiral centers.

The utility of these bicyclic systems as building blocks is further highlighted by their incorporation into larger, more complex molecules. For example, derivatives of the 3-azabicyclo[3.2.1]octane skeleton have been used in the synthesis of compounds with potential biological activity, underscoring the value of this scaffold in drug discovery. nih.gov

Strategic Intermediates in the Total Synthesis of Complex Natural Products (e.g., Tropane Alkaloids)

The 8-azabicyclo[3.2.1]octane skeleton is the core structure of tropane alkaloids, a large family of natural products with significant medicinal properties. bohrium.comnih.govacs.org The synthesis of these alkaloids and their analogues often involves the construction of this bicyclic system as a key strategic step. While this compound is an isomer of the N-methylated tropane skeleton (N-methyl-8-azabicyclo[3.2.1]octane), its structural similarity makes it a relevant point of comparison and a potential precursor for novel tropane alkaloid analogues.

The total synthesis of tropane alkaloids often relies on methodologies that can be conceptually applied to the synthesis of 3-azabicyclo[3.2.1]octane derivatives. For example, intramolecular Mannich reactions and various cycloaddition strategies are common approaches to assemble the bicyclic core. ehu.es A recent approach to the synthesis of tropane alkaloids involves the aziridination of a cycloheptadiene intermediate followed by a vinyl aziridine (B145994) rearrangement, a strategy that allows for late-stage functionalization. nih.govacs.org

The following table provides a representative example of a key transformation in the synthesis of a tropane alkaloid, illustrating the types of reactions used to construct the related 8-azabicyclo[3.2.1]octane core.

Table 1: Key Cycloaddition Step in the Asymmetric Synthesis of Bao Gong Teng A

Reactants Chiral Auxiliary Product Diastereomeric Excess (d.e.) Yield Reference
N-benzyl-3-hydroxypyridinium chloride and acrylate (B77674) Methyl (S)-lactate 8-azabicyclo[3.2.1]octane derivative High 61%

This example of an asymmetric 1,3-dipolar cycloaddition highlights how chiral auxiliaries can be used to control the stereochemistry during the formation of the bicyclic system, a principle that is applicable to the synthesis of chiral this compound derivatives.

Development of New Synthetic Methodologies Leveraging the Bicyclic Core

The unique structural and electronic properties of the 3-azabicyclo[3.2.1]octane skeleton make it a valuable platform for the development of novel synthetic methodologies. While specific methods developed around this compound are not extensively reported, the broader class of azabicyclic compounds is a fertile ground for methodological innovation.

For instance, the development of stereoselective reactions to functionalize the bicyclic core is an active area of research. This includes the exploration of catalytic methods for the enantioselective synthesis of the scaffold itself and for the selective introduction of substituents at various positions on the ring system. ehu.esresearchgate.net The rigidity of the bicyclic frame can lead to high levels of stereocontrol in reactions at or adjacent to the ring.

The synthesis of functionalized 8-azabicyclo[3.2.1]octanes often serves as a testing ground for new synthetic methods that could be applied to other isomeric systems. A recent example is the use of a one-step global reduction/reductive amination sequence to access tropanes that are unfunctionalized at the C6/C7 positions. nih.gov Such strategies for late-stage functionalization are highly desirable in medicinal chemistry for the rapid generation of analogue libraries.

Construction of Constrained Amino Acid Analogues

One of the most significant applications of the 3-azabicyclo[3.2.1]octane skeleton is in the synthesis of conformationally constrained amino acid analogues. semanticscholar.orgnih.govnih.gov These modified amino acids are of great interest in peptide and medicinal chemistry as they can be used to create peptides with more stable and predictable three-dimensional structures, which can lead to enhanced biological activity and selectivity. uni-regensburg.denih.gov

A notable synthetic route to 3-azabicyclo[3.2.1]octane-based β-amino esters starts from readily available norbornene β-amino acids. semanticscholar.org This approach involves a key oxidative cleavage of a diol intermediate, followed by a reductive amination to form the bicyclic core. The use of enzymatic resolution allows for the preparation of enantiomerically pure versions of these constrained amino acids. semanticscholar.org

The following table outlines a typical reaction sequence for the synthesis of a 3-azabicyclo[3.2.1]octane β-amino ester, demonstrating the key transformations involved.

Table 2: Synthesis of a 3-Azabicyclo[3.2.1]octane β-Amino Ester

Starting Material Key Steps Intermediate Final Product Overall Yield Reference

The resulting constrained amino acids can be incorporated into peptides to study structure-activity relationships and to develop novel peptidomimetics with improved therapeutic properties. The rigidity of the 3-azabicyclo[3.2.1]octane scaffold helps to lock the peptide backbone into a specific conformation, which can be crucial for binding to biological targets.

Future Directions and Emerging Research Avenues for 1 Methyl 3 Azabicyclo 3.2.1 Octane Chemistry

Advancements in Asymmetric Synthesis of Complex Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient asymmetric syntheses to access enantiomerically pure derivatives of the 3-azabicyclo[3.2.1]octane core is a primary focus of ongoing research. Future advancements are expected to move beyond classical resolution techniques and diastereoselective reactions that rely on chiral starting materials.

Emerging strategies include:

Enantioselective Catalysis: The development of catalytic methods that generate the bicyclic scaffold and install the desired stereochemistry in a single transformation is a key goal. rsc.org This includes transition-metal-catalyzed cycloadditions and organocatalyzed desymmetrization reactions. For instance, innovative approaches for the asymmetric synthesis of related tropanes involve the intramolecular desymmetrization of meso-epoxides. researchgate.net

Aza-Prins Cyclization: The aza-Prins reaction offers a powerful method for the diastereoselective construction of related azabicyclic systems. Research into applying this reaction to chiral aldehydes could provide a direct route to complex, enantiopure 3-azabicyclo[3.2.1]octane derivatives. nih.gov

1,3-Dipolar Cycloadditions: Intramolecular 1,3-dipolar cycloadditions using photochemically generated azomethine ylides represent another promising avenue for the asymmetric synthesis of related diazabicyclo[3.2.1]octane systems, a strategy that could be adapted for the 3-azabicyclo[3.2.1]octane core. acs.org

Brønsted Acid-Catalyzed Cycloadditions: Novel [5+2] cycloaddition reactions, catalyzed by Brønsted acids, have been used for the regio- and stereocontrolled synthesis of functionalized azabicyclo[3.2.1]octenes with complete retention of enantiomeric purity. nih.gov

These advanced synthetic methods are crucial for rapidly accessing libraries of new, stereochemically defined analogs for drug discovery programs. researchgate.net

Exploration of Novel Functionalization and Derivatization Reactions

The therapeutic potential of the 1-methyl-3-azabicyclo[3.2.1]octane scaffold is unlocked through the strategic introduction of various functional groups. Research is continuously exploring novel reactions to decorate this core structure, enabling the fine-tuning of pharmacological properties.

Key areas of exploration include:

Cross-Coupling Reactions: Modern cross-coupling techniques, such as Stille and Suzuki reactions, are being employed to introduce biaryl moieties onto the bicyclic frame. nih.gov These methods are instrumental in creating derivatives with extended conjugation and specific steric properties for enhanced target binding. nih.gov

Sulfonamide Formation: The synthesis of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides has led to the discovery of potent enzyme inhibitors. nih.govacs.org Future work will likely explore a wider range of sulfonyl chlorides and amine coupling partners to expand the chemical space and modulate activity.

Nucleophilic Substitution: The nitrogen atom within the bicyclic system can act as a nucleophile, allowing for the introduction of diverse substituents through reactions with various electrophiles. smolecule.com

C-H Activation: Direct C-H functionalization represents a cutting-edge approach for derivatization. This would allow for the late-stage modification of the scaffold without the need for pre-installed functional groups, offering a more atom-economical route to novel compounds.

These derivatization strategies are essential for building structure-activity relationships (SAR) and optimizing lead compounds for improved potency, selectivity, and pharmacokinetic profiles.

Integration of Computational Design for Targeted Synthesis and Biological Activity

In modern drug discovery, computational chemistry is an indispensable tool for accelerating the design and optimization of new drug candidates. The integration of computational models with synthetic chemistry is a major emerging trend for the this compound scaffold.

Future research will increasingly rely on:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies are being used as a pathfinder for the design of novel 8-azabicyclo[3.2.1]octane analogs with specific biological activities, such as anti-Parkinsonism effects. scirp.org This approach helps to identify the key structural features that correlate with potency.

Chemoinformatic Analysis: The molecular diversity and complexity of compound libraries based on related scaffolds are being evaluated using chemoinformatic tools. frontiersin.org Calculations of properties like the fraction of sp³ carbons (Fsp³) and Principal Moments of Inertia (PMI) plots help guide the synthesis of molecules with desirable drug-like properties and three-dimensional shapes. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations are employed to understand the conformational behavior of these bicyclic systems and their interactions with biological targets, accounting for solvent effects and thermal motion. This provides a more dynamic and realistic picture of the binding process.

By predicting the biological activity and physicochemical properties of virtual compounds, these computational approaches can prioritize synthetic targets, reducing the time and resources spent on synthesizing and testing less promising molecules.

Discovery of New Biological Targets and Mechanisms (Preclinical)

While derivatives of the azabicyclo[3.2.1]octane core are known for their effects on the central nervous system, ongoing preclinical research is uncovering a diverse range of new biological targets. This expansion into new therapeutic areas is a significant future direction.

Recent preclinical discoveries have identified derivatives active against:

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA): A novel class of pyrazole azabicyclo[3.2.1]octane sulfonamides has been identified as potent and selective non-covalent inhibitors of NAAA. nih.govacs.org These compounds show promise in managing inflammation by preventing the breakdown of the anti-inflammatory lipid palmitoylethanolamide (B50096). researchgate.net One lead compound, ARN19689, demonstrated low nanomolar inhibitory activity. acs.org

Mechanistic Target of Rapamycin (mTOR): The compound PQR620, which features a related 3-oxa-8-azabicyclo[3.2.1]octane moiety, is a potent, selective, and brain-penetrant inhibitor of mTORC1/2 kinase, with potential applications in cancer and neurological disorders. acs.org

Dopamine (B1211576) Transporters: Certain derivatives have shown significant inhibition of dopamine reuptake, suggesting their potential use in treating conditions like Parkinson's disease or addiction. scirp.org

Other Targets: The versatile scaffold has also been incorporated into molecules targeting B-cell lymphoma (BCL6) proteins and for the development of antimalarial agents.

The table below summarizes the inhibitory activity of selected azabicyclo[3.2.1]octane derivatives against various biological targets.

Compound/Derivative ClassBiological TargetReported Activity (IC₅₀)Potential Application
ARN19689 (endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide)Human NAAA0.042 µM acs.orgInflammatory Conditions
PQR620 (5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine)mTOR KinaseKᵢ = 3.4 nM acs.orgCancer, Neurological Disorders
para-methyl-substituted phenoxy sulfonamide 33Human NAAA0.036 µM nih.govInflammatory Conditions
8-azabicyclo[3.2.1]octane analogsDopamine SystemSignificant reduction in catatonia scirp.orgParkinson's Disease

Development of Advanced Molecular Probes for Chemical Biology Research

Beyond direct therapeutic applications, the this compound scaffold is an excellent starting point for the development of molecular probes. These specialized tools are essential for studying biological systems and elucidating the mechanisms of action of drugs.

Future research will focus on transforming potent and selective derivatives into:

Chemical Probes: The scaffold can be utilized as a chemical probe to investigate receptor interactions and biological mechanisms. smolecule.com

Research Tools: These compounds can be used to study biological samples or to aid in the discovery of other active chemical compounds. google.com For example, by attaching a fluorescent dye, a biotin (B1667282) tag, or a photo-crosslinking group to a position on the molecule that is not critical for target binding, researchers can create probes for use in a variety of applications, including:

Target Identification and Validation: Identifying the specific protein targets of a bioactive compound.

Binding Assays: Quantifying the interaction between a ligand and its receptor.

Cellular Imaging: Visualizing the localization of a target protein within a cell.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-methyl-3-azabicyclo[3.2.1]octane and its derivatives?

  • Methodological Answer : The synthesis often involves palladium-catalyzed intramolecular cyclization of N-acyl-N-tosylhydrazine precursors, followed by epoxide formation and samarium(II) iodide-mediated N–N bond cleavage/cyclization . Reduction strategies using LiAlH₄ or hydrogenation of 2-azabicyclo[3.2.1]octadienes are also effective for obtaining the bicyclic core . For enantioselective synthesis, photochemical rearrangements of alkanenitronate anions yield hydroxamic acids, which are reduced to amides .

Q. Which biological targets are associated with this compound derivatives?

  • Methodological Answer : Derivatives primarily target monoamine transporters, including the dopamine (DAT) and serotonin (SERT) transporters, modulating neurotransmitter reuptake . Structure-activity relationship (SAR) studies reveal that substitutions on the bicyclic core (e.g., methyl or benzyl groups) influence binding affinity and selectivity .

Q. What analytical techniques are used to characterize this compound derivatives?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is standard for quantifying derivatives in complex mixtures due to its sensitivity and specificity . Nuclear magnetic resonance (NMR) spectroscopy is critical for resolving stereochemical configurations, particularly for chiral centers .

Advanced Research Questions

Q. How does stereochemistry impact the biological activity of this compound derivatives?

  • Methodological Answer : Stereochemical configuration significantly affects transporter affinity. For example, (+)-enantiomers of 1-phenyl-6-azabicyclo[3.2.1]octanes exhibit higher analgetic activity and milder physical dependence profiles compared to (-)-enantiomers . Stereoselective synthesis via Mitsunobu reactions or chiral resolution is essential for optimizing therapeutic potential .

Q. What metabolic pathways are involved in the in vivo processing of these derivatives?

  • Methodological Answer : Studies on tropane alkaloid analogs (e.g., brasofensine) reveal hepatic metabolism via cytochrome P450 enzymes, producing hydroxylated metabolites. Phase II conjugation (glucuronidation) enhances excretion. Radiolabeled analogs (e.g., carbon-11 derivatives) are used in PET imaging to track metabolic fate .

Q. How can computational chemistry guide the design of novel derivatives?

  • Methodological Answer : Molecular docking and quantitative structure-activity relationship (QSAR) models predict binding modes to DAT/SERT. Density functional theory (DFT) calculations optimize substituent electronic effects, while molecular dynamics simulations assess stability in lipid bilayers .

Q. What challenges exist in scaling up enantioselective synthesis, and how are they addressed?

  • Methodological Answer : Low yields in oxaziridine rearrangements are mitigated using photochemical methods to stabilize intermediates . Flow chemistry and immobilized catalysts improve efficiency in multi-step syntheses .

Q. Beyond neurotransmitter transporters, what other pharmacological applications are emerging?

  • Methodological Answer : Derivatives inhibit long-chain fatty acid elongase 6 (ELOVL6), showing potential for treating metabolic disorders like obesity . Hypotensive activity is observed in glycinamide and thiourea derivatives, likely via vasodilation pathways .

Key Research Gaps and Recommendations

  • Stereochemical Complexity : Develop automated chiral chromatography for high-throughput resolution .
  • Metabolic Profiling : Expand in vivo studies using isotopically labeled derivatives to map excretion pathways .
  • Computational Validation : Validate QSAR models with cryo-EM structures of transporter-bound derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.